REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][N:8]1[C:12](=[O:13])[C@H:11]([OH:14])[CH2:10][C@H:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1>CN(C=O)C.C1(=O)OC(=O)CC1>[CH3:7][N:8]1[C:12](=[O:13])[CH:11]([OH:14])[CH2:10][CH:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
21 mg
|
Type
|
solvent
|
Smiles
|
C1(CCC(=O)O1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(PARAFILM®) and incubated overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 37° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(C1=O)O)C2=CN=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][N:8]1[C:12](=[O:13])[C@H:11]([OH:14])[CH2:10][C@H:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1>CN(C=O)C.C1(=O)OC(=O)CC1>[CH3:7][N:8]1[C:12](=[O:13])[CH:11]([OH:14])[CH2:10][CH:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
21 mg
|
Type
|
solvent
|
Smiles
|
C1(CCC(=O)O1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(PARAFILM®) and incubated overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 37° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(C1=O)O)C2=CN=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][N:8]1[C:12](=[O:13])[C@H:11]([OH:14])[CH2:10][C@H:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1>CN(C=O)C.C1(=O)OC(=O)CC1>[CH3:7][N:8]1[C:12](=[O:13])[CH:11]([OH:14])[CH2:10][CH:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
21 mg
|
Type
|
solvent
|
Smiles
|
C1(CCC(=O)O1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(PARAFILM®) and incubated overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 37° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(C1=O)O)C2=CN=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |